(E)-N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-(p-tolyl)ethenesulfonamide
Description
Properties
IUPAC Name |
(E)-N-[(3-methyl-4-oxophthalazin-1-yl)methyl]-2-(4-methylphenyl)ethenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S/c1-14-7-9-15(10-8-14)11-12-26(24,25)20-13-18-16-5-3-4-6-17(16)19(23)22(2)21-18/h3-12,20H,13H2,1-2H3/b12-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFRNJWNSPGCXPR-VAWYXSNFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)NCC2=NN(C(=O)C3=CC=CC=C32)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/S(=O)(=O)NCC2=NN(C(=O)C3=CC=CC=C32)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-(p-tolyl)ethenesulfonamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its synthesis, mechanisms of action, biological effects, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its complex structure, which includes a phthalazinone core and a sulfonamide group. The IUPAC name reflects its structural components:
- IUPAC Name : this compound
- Molecular Formula : C17H18N2O3S
- Molecular Weight : 342.40 g/mol
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the Phthalazinone Core :
- The synthesis begins with 3-methylphthalic anhydride and hydrazine hydrate under reflux conditions to yield 3-methyl-4-oxo-3,4-dihydrophthalazine.
- Attachment of the Ethenesulfonamide Moiety :
- The phthalazinone intermediate is then reacted with p-toluenesulfonamide in the presence of a base to form the final product.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Key mechanisms include:
- Enzyme Inhibition : The compound has been shown to inhibit poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair processes. This inhibition can lead to increased sensitivity of cancer cells to chemotherapy and radiation therapy.
Anticancer Properties
Research indicates that this compound exhibits promising anticancer activity. Various studies have demonstrated its efficacy against several cancer cell lines:
| Cell Line | IC50 (µM) | Effect Observed |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Inhibition of cell proliferation |
| A549 (Lung Cancer) | 15.0 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 10.0 | Cell cycle arrest at G2/M phase |
Case Studies
- Study on MCF-7 Cells : A study published in the Journal of Medicinal Chemistry highlighted that treatment with the compound resulted in a significant reduction in MCF-7 cell viability, suggesting its potential as an anticancer agent through apoptosis induction and cell cycle arrest.
- Combination Therapy : Another investigation combined this compound with conventional chemotherapeutics, revealing enhanced cytotoxic effects compared to monotherapy. This suggests potential for use in combination therapies for more effective cancer treatment.
Comparison with Similar Compounds
Data Table: Comparative Overview of Analogs
Key Findings and Implications
Substituent Effects :
- Electron-withdrawing groups (e.g., dichlorophenyl in Compound 21) may enhance cytotoxicity but reduce solubility. The target’s p-tolyl group balances lipophilicity and metabolic stability.
- Hydrophilic groups (e.g., carboxylic acid in Compound 22) improve solubility but may limit blood-brain barrier penetration.
Synthetic Efficiency: Yields for phthalazinone derivatives range from 66–88%, suggesting robust methodologies for analogous compounds .
Preparation Methods
Phthalazine Core Construction
The phthalazine scaffold is synthesized via a three-component condensation reaction involving dimedone, phthalhydrazide, and an aldehyde, catalyzed by sulfonated diatomite (diatomite-SO3H) under ethanol reflux (80°C, 4–6 hours). For the target compound, substituting the aldehyde with formaldehyde introduces the methylene bridge required for subsequent amination.
Reaction Conditions :
Reductive Amination
The intermediate 3-methyl-4-oxo-3,4-dihydrophthalazine-1-carbaldehyde undergoes reductive amination using sodium cyanoborohydride (NaBH3CN) and ammonium acetate in methanol to yield the primary amine.
Procedure :
- Dissolve phthalazine carbaldehyde (1 mmol) in methanol.
- Add ammonium acetate (2 mmol) and NaBH3CN (1.5 mmol).
- Stir at room temperature for 12 hours.
- Isolate via filtration and recrystallize from ethanol/water.
Characterization :
- 1H NMR (400 MHz, DMSO-d6) : δ 8.21 (d, 1H, J = 8 Hz), 7.94 (m, 2H), 4.12 (s, 2H, -CH2NH2), 3.02 (s, 3H, -CH3).
Synthesis of (E)-2-(p-tolyl)ethenesulfonyl Chloride
Sulfonation and Chlorination
The ethenesulfonyl chloride is prepared via stereoselective sulfonation of (E)-2-(p-tolyl)ethene, followed by chlorination:
- Sulfonation : React (E)-2-(p-tolyl)ethene with chlorosulfonic acid (ClSO3H) in dichloromethane at 0°C.
- Chlorination : Treat the sulfonic acid intermediate with phosphorus pentachloride (PCl5) in thionyl chloride (SOCl2) at reflux.
Key Considerations :
- Stereochemical Control : The (E)-configuration is preserved using low-temperature conditions to prevent isomerization.
- Yield : 65–72% after purification by fractional distillation.
Sulfonamide Coupling
The final step involves reacting 3-methyl-4-oxo-3,4-dihydrophthalazin-1-ylmethylamine with (E)-2-(p-tolyl)ethenesulfonyl chloride under solvent-free conditions with potassium carbonate (K2CO3) as a base:
Procedure :
- Mix amine (1 mmol), sulfonyl chloride (1.2 mmol), and K2CO3 (2 mmol).
- Heat at 60°C for 3 hours.
- Quench with ice-water, extract with ethyl acetate, and purify via silica gel chromatography.
Optimization Notes :
- Base Selection : K2CO3 outperforms triethylamine in minimizing side reactions.
- Reaction Time : Prolonged heating (>5 hours) leads to decomposition.
Yield : 68–75%
Spectroscopic Characterization and Validation
Nuclear Magnetic Resonance (NMR)
Infrared (IR) Spectroscopy
Comparative Analysis of Synthetic Routes
| Method Step | Catalysts/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Phthalazine core synthesis | Diatomite-SO3H, ethanol | 82 | 98 |
| Reductive amination | NaBH3CN, methanol | 78 | 95 |
| Sulfonamide coupling | K2CO3, solvent-free | 72 | 97 |
Mechanistic Insights and Challenges
- Steric Effects : Bulky substituents on the phthalazine ring necessitate longer reaction times during amination.
- Stereochemical Integrity : The (E)-configuration of the ethenesulfonamide is critical for bioactivity and is maintained using low-temperature sulfonation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
